2-(3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Description
2-(3,5-Dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-6-11(2)8-13(7-10)20-16(4,5)14(19)18-15-17-9-12(3)21-15/h6-9H,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYEYUOMFOOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)(C)C(=O)NC2=NC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form 3,5-dimethylphenoxy intermediate.
Thiazole Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide precursors.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its structural complexity.
- Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring is known to interact with biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
2-(3,5-Dimethylphenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring.
Uniqueness:
- The presence of both the 3,5-dimethylphenoxy and the 5-methyl-1,3-thiazol-2-yl groups in the same molecule provides a unique combination of properties.
- The specific arrangement of functional groups allows for distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of 2-(3,5-dimethylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, covering its synthesis, reactions, applications, and comparisons with related compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
